molecular formula C13H16N2O5 B1648966 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 1017782-83-0

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1648966
CAS No.: 1017782-83-0
M. Wt: 280.28 g/mol
InChI Key: VBGWZNJXSVMSCH-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H16N2O5 It is characterized by the presence of a piperidine ring substituted with a methoxy group and a nitro group on the phenyl ring, and a carboxylic acid group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:

    Nitration: The starting material, 3-methoxyphenyl, undergoes nitration to introduce the nitro group at the 4-position.

    Piperidine Formation: The nitrated compound is then reacted with piperidine to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(3-Hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid.

    Reduction: Formation of 1-(3-Methoxy-4-aminophenyl)piperidine-4-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

    1-(3-Methoxy-4-aminophenyl)piperidine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    1-(3-Hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGWZNJXSVMSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 78 using 4-fluoro-2-methoxy-1-nitrobenzene and piperidine-4-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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